![molecular formula C3H5O6P B1221233 Phosphonopyruvate CAS No. 5824-58-8](/img/structure/B1221233.png)
Phosphonopyruvate
Overview
Description
Phosphonopyruvate is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. It is a key intermediate in the biosynthesis of various biogenic phosphonates and plays a significant role in the global phosphorus cycle .
Mechanism of Action
Target of Action
Phosphonopyruvate primarily targets the enzyme Pyruvate, phosphate dikinase . This enzyme is found in organisms such as Clostridium symbiosum .
Mode of Action
This compound catalyzes the reversible phosphorylation of pyruvate and phosphate . In certain organisms like Entamoeba histolytica and Clostridium symbiosum, this compound functions in the direction of ATP synthesis .
Biochemical Pathways
This compound is involved in a pathway where the key step is the intramolecular rearrangement of phosphoenolpyruvate to this compound . This pathway is crucial for the synthesis of virtually all biogenic carbon-phosphorus compounds . Additionally, this compound is involved in the biosynthesis of peptidoglycan, an important component of the cell wall .
Result of Action
The action of this compound results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . Pyruvate kinase, which catalyzes the conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid, plays a key role in controlling the metabolic flux and ATP production .
Action Environment
This compound is widely distributed amongst more primitive life forms including many marine invertebrates . It constitutes a significant component of the dissolved organic phosphorus reservoir in the oceans . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the availability of inorganic phosphorus .
Biochemical Analysis
Biochemical Properties
Phosphonopyruvate plays a crucial role in biochemical reactions, particularly in the biosynthesis of phosphonates. The enzyme phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to this compound, which is then decarboxylated by this compound decarboxylase to form phosphonoacetaldehyde . This compound interacts with various enzymes and proteins, including phosphoenolpyruvate mutase and this compound decarboxylase, to facilitate these biochemical transformations .
Cellular Effects
This compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphonates derived from this compound can inhibit enzymes involved in the tricarboxylic acid cycle, thereby impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from phosphoenolpyruvate by phosphoenolpyruvate mutase, followed by decarboxylation to phosphonoacetaldehyde by this compound decarboxylase . These reactions involve the formation and cleavage of the C–P bond, which is a key feature of phosphonates. The stable C–P bond in this compound resists biochemical degradation, allowing it to exert its effects by inhibiting enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its degradation products can still impact cellular processes over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to inhibit metabolic enzymes and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential adverse effects on organ function . Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of phosphonates, where it is formed from phosphoenolpyruvate by phosphoenolpyruvate mutase and then converted to phosphonoacetaldehyde by this compound decarboxylase . This pathway involves key enzymes and cofactors that facilitate the formation and transformation of this compound, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits subcellular localization, where it is directed to specific compartments or organelles within the cell . This localization is influenced by targeting signals and post-translational modifications that guide this compound to its site of action. The subcellular localization of this compound can impact its activity and function, allowing it to interact with specific enzymes and proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonopyruvate can be synthesized through the chemical transamination of phosphonoalanine in the presence of copper (Cu²⁺) and pyridine catalysts with glyoxylate . Another method involves the preparation of the trilithium salt of this compound via chemical transamination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Phosphonopyruvate undergoes various chemical reactions, including hydrolysis, isomerization, and cleavage of the C-P bond .
Common Reagents and Conditions:
Isomerization: The enzyme phosphoenolpyruvate mutase catalyzes the isomerization of phosphoenolpyruvate to this compound.
Major Products: The primary products formed from the hydrolysis of this compound are pyruvate and inorganic phosphate .
Scientific Research Applications
Chemical Synthesis
Phosphonopyruvate serves as a key intermediate in the synthesis of various biogenic phosphonates. These compounds are important due to their roles as signaling molecules and their potential use in pharmaceuticals. The stability and reactivity of this compound facilitate its use in chemical reactions aimed at producing complex organic molecules.
Table 1: Key Reactions Involving this compound
Biological Applications
In biological systems, this compound plays a critical role in the metabolism of phosphonates by bacteria. This involvement is essential for understanding microbial phosphorus cycling and can have implications for environmental science.
Biochemical Pathways
- Conversion Mechanism : The conversion of phosphoenolpyruvate to this compound is catalyzed by the enzyme phosphoenolpyruvate mutase, which is crucial in metabolic pathways involving phosphonates .
- Cellular Effects : this compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic biological molecules and inhibit metabolic enzymes.
Medicinal Applications
This compound has potential as a lead compound for developing drugs that target metabolic enzymes. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in treating diseases related to metabolic dysfunctions.
Case Study: Fosfomycin
Fosfomycin, an antibiotic derived from this compound, is effective against multidrug-resistant bacterial infections. The biosynthesis of fosfomycin involves the conversion of phosphoenolpyruvate to this compound as a key step . This highlights the significance of this compound not only in basic research but also in clinical settings.
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial processes that require manipulation of phosphorus-containing compounds. Its applications extend to areas such as agriculture (as a fertilizer) and materials science.
Comparison with Similar Compounds
Phosphonoacetate: Another organophosphorus compound with a C-P bond, used in various biochemical applications.
2-Aminoethylphosphonic acid (Ciliatine): A naturally occurring phosphonate with significant biological activity.
Fosfomycin: A widely used antibacterial drug that is a representative phosphonate natural product.
Uniqueness: Phosphonopyruvate is unique due to its role as a key intermediate in the biosynthesis of biogenic phosphonates and its involvement in the global phosphorus cycle . Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Biological Activity
Phosphonopyruvate (PnPy) is a phosphonate compound that has garnered attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores the various aspects of PnPy's biological activity, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to pyruvate, with a phosphonate group replacing the carboxyl group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving phosphonate metabolism. The compound exhibits a pKa value estimated around 7.41, which indicates its behavior in physiological conditions .
This compound Decarboxylase (PnPDC)
One of the primary enzymes interacting with this compound is this compound Decarboxylase (PnPDC), which catalyzes the conversion of PnPy to phosphoenolpyruvate (PEP). The kinetic parameters for this enzyme show a Km value of approximately 2.9 µM and a kcat value of 10.1 s, indicating its high affinity and efficiency in utilizing PnPy as a substrate .
Table 1: Kinetic Parameters of PnPDC
Parameter | Value |
---|---|
Km | 2.9 ± 0.2 µM |
kcat | 10.1 ± 0.3 s |
kcat/Km | 3500 mMs |
The enzyme's catalytic efficiency is significantly influenced by the presence of the phosphono group, which enhances substrate binding .
Hydrolysis and Stability
This compound undergoes hydrolysis under specific conditions, leading to the formation of inorganic phosphate and other byproducts. Studies indicate that at elevated temperatures (e.g., 75 °C), PnPy can decompose, primarily yielding inorganic phosphate . The stability and reactivity of PnPy are crucial for its potential applications in biochemistry.
Antimicrobial Properties
This compound has been implicated in antimicrobial activities, particularly as a precursor in the biosynthesis of fosfomycin, an antibiotic effective against various bacterial pathogens. The conversion from PEP to this compound is a critical step in this biosynthetic pathway . Fosfomycin exhibits broad-spectrum antibacterial activity, including efficacy against multidrug-resistant strains.
Case Study: Fosfomycin Production
Research has shown that bacterial strains capable of synthesizing fosfomycin utilize this compound as an intermediate. For instance, studies on Pseudomonas syringae have elucidated the enzymatic pathways involved in converting PnPy to fosfomycin, highlighting its significance in antibiotic biosynthesis .
Applications in Therapeutics
The potential therapeutic applications of this compound extend beyond its role as an antibiotic precursor. Due to its unique biochemical properties, it may serve as a target for developing novel antimicrobial agents or inhibitors of phosphonate metabolism in pathogenic organisms.
Mechanism-Based Inhibition
Recent studies have explored the use of phosphonodifluoropyruvate (PnDFP), a derivative of this compound, as a mechanism-based inhibitor targeting PnPDC. This compound has demonstrated irreversible inhibition characteristics, indicating its potential as a therapeutic agent against bacteria that rely on phosphonate metabolism for survival .
Properties
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
Record name | PHOSPHONOPYRUVATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-58-8 | |
Record name | PHOSPHONOPYRUVATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phosphonopyruvic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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